tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate
CAS No.:
Cat. No.: VC14662626
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O4 |
|---|---|
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |
| Standard InChI | InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13) |
| Standard InChI Key | UDFVHEMUFRXPRE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
Introduction
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by its unique structure, featuring a nitro group attached to a pyrazole ring, which is further linked to a tert-butyl carbamate moiety. The molecular formula for this compound is C₈H₁₂N₄O₄, and its molecular weight is approximately 228.21 g/mol .
Biological Activity and Potential Applications
Research indicates that compounds similar to tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate exhibit activity against various biological targets, including enzymes involved in cancer progression or inflammation. The nitro group may play a role in redox reactions, while the carbamate could interact with enzymes or receptors. Further studies are necessary to elucidate specific pathways affected by this compound.
Mechanism of Action
The mechanism of action for tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate primarily revolves around its biological activity once introduced into a biological system. The nitro group may participate in redox reactions, potentially influencing cellular processes. The carbamate moiety could interact with enzymes or receptors, affecting their activity.
Comparison with Similar Compounds
Similar compounds, such as tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate and tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate, share structural similarities but exhibit different reactivity profiles due to variations in their functional groups.
| Compound Name | Structure | Notable Features |
|---|---|---|
| tert-Butyl (3-Nitro-1H-Pyrazol-4-Yl)Carbamate | Contains a nitro group | Exhibits different reactivity due to nitro group |
| tert-Butyl (4-Nitro-1H-Pyrazol-3-Yl)Carbamate | Nitro group at 4-position | Different positioning affects biological activity |
| tert-Butyl (3-Chloro-1H-Pyrazol-4-Yl)Carbamate | Contains a chloro group | Unique reactivity profile compared to nitro group |
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